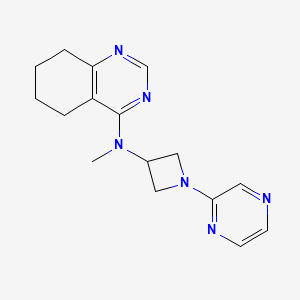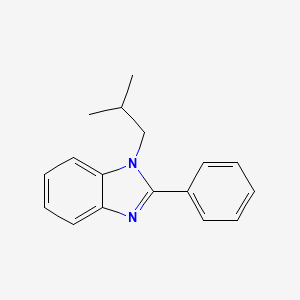
2-Chloro-N,N-diethylquinazolin-4-amine
Vue d'ensemble
Description
2-Chloro-N,N-diethylquinazolin-4-amine is a chemical compound with the molecular formula C12H14ClN3 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-diethylquinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The general reaction scheme is as follows:
Starting Materials: 2-chloroquinazoline and diethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or acetonitrile, at a temperature range of 50-80°C.
Catalysts: A base such as sodium hydroxide or potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-diethylquinazolin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically under mild heating.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with thiourea can yield thiourea derivatives, while oxidation can produce quinazoline N-oxides.
Applications De Recherche Scientifique
2-Chloro-N,N-diethylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer and antimicrobial properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used as an intermediate in the synthesis of other chemical compounds, including dyes and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloroquinazoline: The parent compound, which lacks the diethylamine group.
N,N-Diethylquinazolin-4-amine: Similar structure but without the chlorine atom.
2-Chloro-N,N-dimethylquinazolin-4-amine: Similar structure with dimethylamine instead of diethylamine.
Uniqueness
2-Chloro-N,N-diethylquinazolin-4-amine is unique due to the presence of both the chlorine atom and the diethylamine group. This combination imparts specific chemical properties and reactivity, making it distinct from its analogs. The diethylamine group enhances its solubility and potential biological activity, while the chlorine atom provides a site for further chemical modifications.
Propriétés
IUPAC Name |
2-chloro-N,N-diethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-3-16(4-2)11-9-7-5-6-8-10(9)14-12(13)15-11/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUOAVNWQPLAJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol](/img/structure/B3013575.png)
![1-[(1R,2R)-2-Methoxycyclopentyl]piperazine;dihydrochloride](/img/structure/B3013577.png)
![2-[6-(4-Chlorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3013578.png)
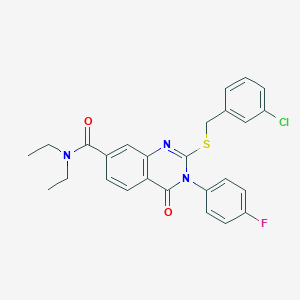

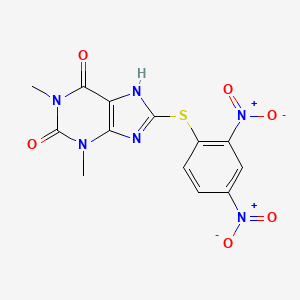
![N-(3-nitrophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B3013587.png)
![(4Z)-4-[(4-methylphenyl)methylidene]-2,5-diphenylpyrazol-3-one](/img/structure/B3013588.png)
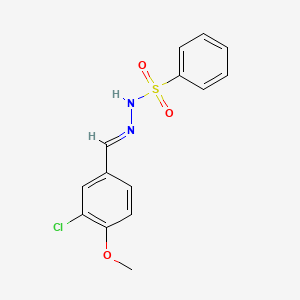
![N-(6-chlorobenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3013590.png)
